4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Overview
Description
“4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C7H5BrN2 . It is also known as "4-Bromo-7-azaindole" .
Molecular Structure Analysis
The molecular weight of “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde” is 197.04 . The compound has a bromine atom attached to the fourth carbon in the pyrrolopyridine ring .
Chemical Reactions Analysis
There are studies on the biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . These studies could provide insights into the potential chemical reactions involving “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde”.
Physical And Chemical Properties Analysis
“4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde” is a solid at 20°C .
Scientific Research Applications
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The specific derivative compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results: Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively .
Application as Immunomodulators
- Scientific Field: Immunology
- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to be novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods of Application: The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Safety And Hazards
properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-2-10-8-6(7)3-5(4-12)11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPNCAYAHPWILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.